N-Hexyl-4-phenoxyaniline
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Overview
Description
N-Hexyl-4-phenoxyaniline is an organic compound with the molecular formula C18H23NO. It consists of a hexyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a phenoxy group at the para position. This compound is part of the broader class of phenylamine derivatives, known for their diverse applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-phenoxyaniline typically involves the nucleophilic substitution of a halogenated aniline derivative with a hexylating agent. One common method is the reaction of 4-bromoaniline with hexylamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For instance, palladium-catalyzed amination reactions can be employed to enhance yield and selectivity. These methods often utilize palladium complexes as catalysts and require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of hexyl-substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation; a mixture of nitric and sulfuric acids for nitration.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hexyl-substituted aniline derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N-Hexyl-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-Hexyl-4-phenoxyaniline involves its interaction with specific molecular targets. For instance, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell lysis. The compound’s hydrophobic hexyl group facilitates its insertion into lipid bilayers, while the phenoxy group may interact with membrane proteins, enhancing its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyaniline: A structurally similar compound with a phenoxy group attached to the aniline ring but lacking the hexyl substitution.
Phenoxyaniline Derivatives: Various derivatives with different alkyl or aryl substitutions on the aniline ring
Uniqueness
N-Hexyl-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The hexyl group enhances its hydrophobicity, making it more effective in interacting with lipid membranes compared to other phenoxyaniline derivatives.
Properties
CAS No. |
65570-11-8 |
---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-hexyl-4-phenoxyaniline |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-8-15-19-16-11-13-18(14-12-16)20-17-9-6-5-7-10-17/h5-7,9-14,19H,2-4,8,15H2,1H3 |
InChI Key |
IIASAEKPFPNCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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